molecular formula C5H6IN B1602047 2-Iodo-1-methylpyrrole CAS No. 34671-29-9

2-Iodo-1-methylpyrrole

Cat. No. B1602047
CAS RN: 34671-29-9
M. Wt: 207.01 g/mol
InChI Key: OVUKRIWLBFTBER-UHFFFAOYSA-N
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Description

2-Iodo-1-methylpyrrole is a chemical compound with the molecular formula C5H6IN. It is a product offered by several chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-Iodo-1-methylpyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms. One of the carbon atoms is substituted with an iodine atom and a methyl group .

Scientific Research Applications

Applications in Chromophoric and Thin-Film Properties

Research has explored novel heterocycle-based azine/azinium−(π-bridge)−pyrrole systems, including compounds like [(1-(pyrid-4-yl)-2-(N-methylpyrrol-2-yl)]ethene. These systems, upon reacting with iodobenzyl-functionalized surfaces, form polar-ordered σ-bonded thin films, which have been studied for their optical, electrochemical, and thermal properties. Such films are characterized by techniques like optical spectroscopy and atomic force microscopy, indicating potential applications in materials science and nanotechnology (Facchetti et al., 2002).

Role in Thermal Reactions of Organic Nitrogen Compounds

Another study focused on the thermal reactions of 1-methylpyrrole, which is closely related to 2-Iodo-1-methylpyrrole, under varying temperature conditions. This study provides insights into the behavior of such compounds under high temperatures, which could be relevant for chemical engineering and reaction kinetics research (Jacobson et al., 1958).

Photophysics and Photodissociation Studies

Research into the photophysics of jet-cooled N-methylpyrrole molecules, following excitation to their first excited singlet state, has implications in understanding the behavior of pyrrole derivatives upon exposure to UV light. This has potential applications in photochemistry and molecular physics (Sage et al., 2008).

Electrochemical Applications

Studies on the electrodeposition of poly-N-methylpyrrole films from aqueous solutions have implications for the development of new materials in electrochemistry. This research could contribute to advancements in the creation of novel electroactive polymers and coatings (Asavapiriyanont et al., 1984).

Environmental Sensing and Detection

A study presented a new colorimetric chemodosimeter for Hg2+ based on a charge-transfer compound of N-methylpyrrole with TCNQ. This research indicates the potential use of such compounds in environmental sensing and detection of heavy metals (Kaur et al., 2010).

properties

IUPAC Name

2-iodo-1-methylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN/c1-7-4-2-3-5(7)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUKRIWLBFTBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512859
Record name 2-Iodo-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-methylpyrrole

CAS RN

34671-29-9
Record name 2-Iodo-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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